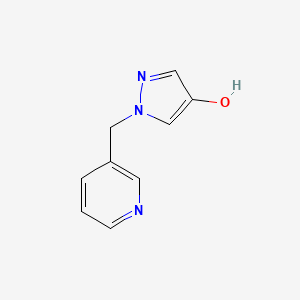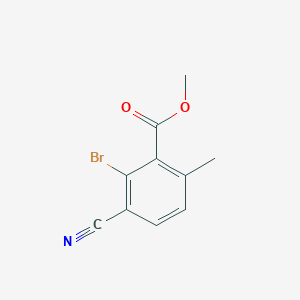
Methyl 2-bromo-3-cyano-6-methylbenzoate
Vue d'ensemble
Description
Methyl 2-bromo-3-cyano-6-methylbenzoate (MBMC) is a compound consisting of a benzene ring with two substituents, a bromine and a cyano group. It is an important intermediate in organic synthesis and has been used in various scientific research applications. This article will discuss the synthesis method of MBMC, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Applications De Recherche Scientifique
Methyl 2-bromo-3-cyano-6-methylbenzoate has been used in a variety of scientific research applications. It has been used as a catalyst for the synthesis of heterocyclic compounds, such as quinolines and isoquinolines. It has also been used as a reagent for the synthesis of a variety of organic compounds, such as β-lactams and cyclic amines. It has also been used as a reagent for the synthesis of new materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of Methyl 2-bromo-3-cyano-6-methylbenzoate is not well understood. However, it is believed that the bromine and cyano groups act as electron-withdrawing groups, making the benzene ring more electron-deficient. This electron-deficient state makes the benzene ring more reactive and thus more prone to undergo chemical reactions.
Biochemical and Physiological Effects
Methyl 2-bromo-3-cyano-6-methylbenzoate has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, fungi, and viruses. It has also been found to be a mild irritant to the skin and eyes.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using Methyl 2-bromo-3-cyano-6-methylbenzoate in laboratory experiments is its high reactivity. Its electron-deficient state makes it highly reactive, which makes it an ideal reagent for a variety of chemical reactions. However, its reactivity also makes it a potential hazard and it should be handled with care.
Orientations Futures
There are a number of potential future directions for research involving Methyl 2-bromo-3-cyano-6-methylbenzoate. One potential direction is to further investigate its mechanism of action and its effects on biochemical and physiological processes. Another potential direction is to explore new applications for Methyl 2-bromo-3-cyano-6-methylbenzoate, such as its use in the synthesis of novel materials. Additionally, further research could be conducted to investigate its potential toxicity and the potential for it to cause adverse health effects. Finally, further research could be conducted to investigate the potential for Methyl 2-bromo-3-cyano-6-methylbenzoate to be used as a catalyst for green chemistry processes.
Propriétés
IUPAC Name |
methyl 2-bromo-3-cyano-6-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-6-3-4-7(5-12)9(11)8(6)10(13)14-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETCDILXBUZVLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C#N)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-3-cyano-6-methylbenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(2-trifluoromethyl-benzyl)-1H-pyrazole](/img/structure/B1415462.png)

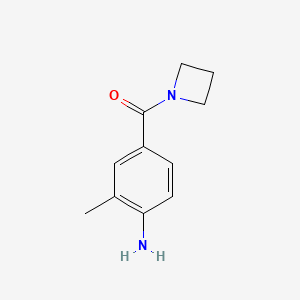

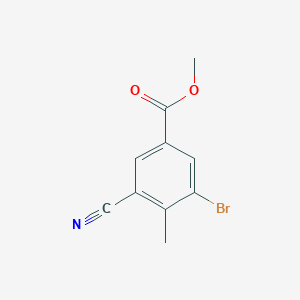
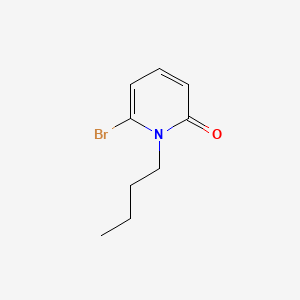
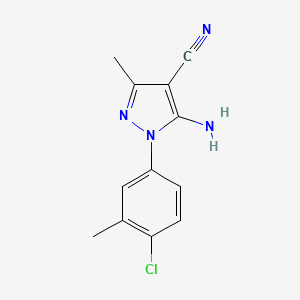
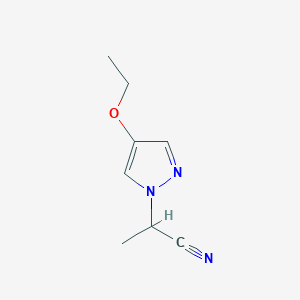

methylamine](/img/structure/B1415480.png)



